(1-Propyldecyl)cyclohexane
Description
The study of cyclic organic compounds is a cornerstone of organic chemistry, with alicyclic hydrocarbons—compounds that are both aliphatic and cyclic—garnering significant attention. practically.comvedantu.com Among these, alkyl-substituted cyclohexanes represent a vital area of research due to their prevalence in nature and their unique structural properties. This article delves into the specific chemical compound (1-Propyldecyl)cyclohexane, situating it within the broader context of alicyclic hydrocarbon chemistry and ongoing academic research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13151-89-8 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
tridecan-4-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-6-7-8-9-11-15-18(14-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
IUKSHHIAVABBGM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCCC(CCC)C1CCCCC1 |
Synonyms |
(1-Propyldecyl)cyclohexane |
Origin of Product |
United States |
Conformational Analysis and Stereochemical Investigations of 1 Propyldecyl Cyclohexane
Elucidation of Dynamic Conformational Equilibria in Substituted Cyclohexanes
The cyclohexane (B81311) ring is not a static, planar hexagon. Instead, to alleviate angle and torsional strain, it adopts a variety of non-planar conformations, the most stable of which is the chair conformation. libretexts.org In this conformation, the carbon-hydrogen bonds are oriented in two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). libretexts.org Through a process known as ring flipping or chair-chair interconversion, these positions interchange. wikipedia.org For a monosubstituted cyclohexane like (1-propyldecyl)cyclohexane, this interconversion results in two distinct chair conformers: one with the substituent in the axial position and one with it in the equatorial position. These two conformers are not energetically equivalent. msu.edu
Quantification of Chair-Chair Interconversion Barriers
The conversion of one chair conformation to another is not a simple rotation but a complex process involving higher-energy intermediate conformations such as the half-chair and the twist-boat. libretexts.org The energy barrier for the chair-chair interconversion of unsubstituted cyclohexane is approximately 45 kJ/mol. libretexts.org This barrier is low enough to allow for rapid interconversion at room temperature. libretexts.org
Analysis of Conformational Energies and Steric Strain Contributions
The primary factor governing the relative energies of the two chair conformers of a monosubstituted cyclohexane is steric strain. msu.edu When a substituent occupies an axial position, it experiences unfavorable steric interactions with the two axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions). These are known as 1,3-diaxial interactions. libretexts.org In contrast, a substituent in the equatorial position is pointed away from the rest of the ring, minimizing these steric clashes. msu.edu
For this compound, the bulky (1-propyldecyl) group will experience significant 1,3-diaxial interactions when in the axial position. This steric hindrance destabilizes the axial conformer relative to the equatorial conformer, where such interactions are absent. The magnitude of this destabilization is directly related to the steric bulk of the substituent.
Influence of Substituent Bulk and Electronic Effects on Conformational Preferences
The preference of a substituent for the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com Electronic effects can also play a role, but for non-polar alkyl groups like the (1-propyldecyl) group, steric effects are overwhelmingly dominant.
While the A-value for the (1-propyldecyl) group has not been experimentally determined, we can estimate its magnitude by comparing it to other alkyl groups. The A-value for a methyl group is approximately 1.70 kcal/mol, for an ethyl group it is around 1.75 kcal/mol, and for a more branched isopropyl group, it is about 2.15 kcal/mol. masterorganicchemistry.com The tert-butyl group, which is exceptionally bulky, has a very large A-value of approximately 4.9 kcal/mol, meaning it exists almost exclusively in the equatorial position. masterorganicchemistry.com
The (1-propyldecyl) group is a large, secondary alkyl substituent. While the long decyl chain can orient itself to minimize some steric interactions, the branching at the point of attachment to the cyclohexane ring is significant. It is reasonable to assume that the A-value for the (1-propyldecyl) group would be comparable to or slightly larger than that of an isopropyl group. The long, flexible nature of the decyl and propyl chains allows for conformations that can minimize some of the steric strain compared to a more rigid, bulky group like tert-butyl.
| Substituent | A-Value (kcal/mol) | Reference |
|---|---|---|
| -CH3 (Methyl) | 1.70 | masterorganicchemistry.com |
| -CH2CH3 (Ethyl) | 1.75 | masterorganicchemistry.com |
| -CH(CH3)2 (Isopropyl) | 2.15 | masterorganicchemistry.com |
| -C(CH3)3 (tert-Butyl) | 4.9 | masterorganicchemistry.com |
| (1-Propyldecyl) | Estimated to be > 2.15 |
Advanced Stereochemical Characterization of this compound Isomers
The presence of a substituent on the cyclohexane ring can introduce elements of chirality, leading to the existence of stereoisomers. The nature of these stereoisomers depends on the substitution pattern and the presence of stereogenic centers.
Diastereomeric and Enantiomeric Relationships and Separations
The this compound molecule itself possesses a stereogenic center at the carbon atom of the substituent that is directly attached to the cyclohexane ring (C1 of the substituent). This is because this carbon is bonded to four different groups: the cyclohexane ring, a propyl group, a decyl group, and a hydrogen atom. Consequently, this compound can exist as a pair of enantiomers: (R)-(1-propyldecyl)cyclohexane and (S)-(1-propyldecyl)cyclohexane. These enantiomers are non-superimposable mirror images of each other.
If we consider disubstituted derivatives of this compound, the possibility of diastereomers arises. For example, in a methyl-(1-propyldecyl)cyclohexane, there would be multiple stereogenic centers, leading to a larger number of possible stereoisomers with both enantiomeric and diastereomeric relationships. For instance, cis and trans isomers of a disubstituted cyclohexane are diastereomers. libretexts.org
The separation of enantiomers, a process known as resolution, would require a chiral environment, for example, through chiral chromatography. The separation of diastereomers is generally more straightforward as they have different physical properties, allowing for separation by conventional techniques like distillation or chromatography.
Chiroptical Properties and Their Relation to Molecular Conformation
Enantiomers are optically active, meaning they rotate the plane of plane-polarized light. pdx.edu The two enantiomers of this compound would rotate light by equal amounts but in opposite directions. The specific rotation is a characteristic physical property of a chiral molecule.
Other chiroptical techniques, such as circular dichroism (CD), measure the differential absorption of left and right circularly polarized light. taylorfrancis.com These properties are highly sensitive to the three-dimensional structure of the molecule. The observed chiroptical properties of the enantiomers of this compound would be a weighted average of the properties of the individual conformers present at equilibrium. Since the equatorial conformer is expected to be overwhelmingly predominant, its conformation would largely determine the observed chiroptical properties. Theoretical calculations could be employed to predict the chiroptical spectra for each enantiomer based on their preferred conformations. mdpi.com
Methodologies for Experimental Determination of Conformation and Stereochemistry
The experimental determination of the conformation and stereochemistry of a substituted cyclohexane, such as this compound, would rely on a combination of spectroscopic and crystallographic techniques. These methods provide insight into the molecule's three-dimensional structure, the preferred orientation of its substituents, and the dynamics of its conformational changes. For a large, non-polar substituent like the 1-propyldecyl group, the chair conformation of the cyclohexane ring is overwhelmingly favored, with the bulky alkyl group occupying an equatorial position to minimize steric hindrance.
Spectroscopic Techniques for Conformational Analysis
Spectroscopic methods are crucial for studying the conformational isomers of molecules in solution. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their structure and dynamics can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for conformational analysis of substituted cyclohexanes in solution.
Chemical Shifts: The chemical shift of the proton attached to the same carbon as the alkyl group (the methine proton) is highly dependent on its environment. An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton. For this compound, the large energetic preference for the equatorial conformer would mean that only one set of signals would likely be observed at room temperature.
Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons provides information about the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (³Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³Jax-eq) or two equatorial protons (³Jeq-eq) is much smaller (2-5 Hz). Analysis of the splitting pattern of the methine proton would confirm its equatorial position.
Nuclear Overhauser Effect (NOE): NOE experiments can be used to determine the spatial proximity of atoms. For the equatorial conformer, NOE enhancements would be expected between the methine proton of the substituent and the adjacent equatorial and axial protons on the cyclohexane ring.
A hypothetical data table for the key ¹H NMR signals for the equatorial conformer of this compound is presented below.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Cyclohexyl-H1 (axial) | ~1.2 | dddd | J1a,2a, J1a,6a ≈ 12; J1a,2e, J1a,6e ≈ 3 |
| Alkyl-CH (methine) | ~1.5 - 1.8 | m | - |
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can also distinguish between conformers. Specific vibrational modes, particularly C-H stretching and bending frequencies, can be sensitive to the conformational state of the molecule. While IR and Raman spectroscopy are powerful tools, for a molecule like this compound with many similar C-H and C-C bonds, the spectra would be complex and challenging to interpret without computational support.
Crystallographic Studies for Solid-State Conformations
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.
For this compound, a crystallographic study would be expected to confirm the following:
The cyclohexane ring adopts a chair conformation.
The (1-Propyldecyl) substituent occupies an equatorial position on the ring to minimize 1,3-diaxial interactions.
Precise bond lengths, bond angles, and torsion angles for the entire molecule.
The long, flexible propyldecyl chain would likely adopt an extended, staggered conformation within the crystal lattice to maximize van der Waals interactions and achieve efficient crystal packing.
A hypothetical data table summarizing expected crystallographic parameters for this compound is shown below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| Cyclohexane Conformation | Chair |
| Substituent Position | Equatorial |
| C-C Bond Lengths (cyclohexane) | ~1.53 - 1.54 Å |
| C-C-C Bond Angles (cyclohexane) | ~111° |
| Torsion Angles (cyclohexane) | ~ ±55° |
It must be reiterated that the data presented in the tables are hypothetical and based on well-understood principles of conformational analysis of similar compounds, as no specific experimental data for "this compound" has been found in the reviewed literature.
Mechanistic Organic Chemistry of 1 Propyldecyl Cyclohexane Transformations
Investigation of Fundamental Reaction Mechanisms on Cyclohexane (B81311) Systems
The transformations involving (1-propyldecyl)cyclohexane and its derivatives are best understood by examining the fundamental reaction mechanisms common to substituted cyclohexane systems. These include nucleophilic substitutions, eliminations, and radical reactions, each with unique requirements and outcomes shaped by the substrate's structure.
Nucleophilic Substitution Pathways (SN1, SN2)
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. wikipedia.orgencyclopedia.pub On a derivative of this compound, where a leaving group is attached to a carbon of the cyclohexane ring, the substitution can theoretically proceed via SN1 or SN2 pathways. The specific mechanism is highly dependent on the substitution pattern and reaction conditions.
SN2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon bearing the leaving group in a single, concerted step. ncert.nic.in For a leaving group at the C-1 position (attached to the same carbon as the 1-propyldecyl group), the reaction would be at a tertiary center. SN2 reactions are generally inhibited at tertiary centers due to severe steric hindrance. If the leaving group were on a different carbon of the ring (a secondary center), the bulky (1-propyldecyl) group would still present significant steric hindrance to the approaching nucleophile, dramatically slowing the reaction rate. ncert.nic.in The presence of bulky substituents on or near the reaction center has a pronounced inhibiting effect on SN2 reactions. ncert.nic.in
SN1 Mechanism: This mechanism proceeds through a carbocation intermediate. A reaction involving a leaving group at the C-1 position would form a tertiary carbocation, which is relatively stable. The stability of this carbocation would favor the SN1 pathway. The electron-donating nature of the large alkyl group helps to stabilize the positive charge of the carbocation. For secondary positions on the ring, the formation of a less stable secondary carbocation would make the SN1 reaction slower. Generally, for alkyl halides, tertiary halides undergo SN1 reactions rapidly due to the high stability of the resulting carbocations. ncert.nic.in Competition with elimination reactions (E1) is a significant factor in SN1 conditions. kocw.or.kr
| Reaction Pathway | Substrate Carbon | Key Feature | Likelihood for this compound Derivatives |
| SN2 | Tertiary (C-1) | Steric Hindrance | Very Unlikely |
| Secondary | Steric Hindrance | Slow / Unlikely | |
| SN1 | Tertiary (C-1) | Stable Carbocation | Favored |
| Secondary | Less Stable Carbocation | Possible, but slower |
Elimination Reactions (E1, E2) and Stereoelectronic Requirements
Elimination reactions, which form alkenes, are highly competitive with substitution reactions, particularly for sterically hindered substrates like derivatives of this compound.
E2 Mechanism: The E2 reaction is a concerted, one-step process that requires a specific geometric arrangement of the leaving group and a proton on an adjacent carbon. libretexts.org This stereoelectronic requirement is known as anti-periplanar geometry, where the hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond. libretexts.orgfiveable.me In cyclohexane systems, this translates to a requirement for a diaxial conformation, where both the leaving group and the β-hydrogen must occupy axial positions. libretexts.orgsmartstartinstitute.com The exceptionally bulky (1-propyldecyl) group has a very strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. pressbooks.publibretexts.org This preference effectively "locks" the conformation of the cyclohexane ring. Consequently, an E2 reaction can only proceed efficiently if the leaving group is in an axial position, which may require the ring to adopt a higher-energy conformation. If the conformation with an axial leaving group also forces the bulky (1-propyldecyl) group into an unfavorable axial position, the reaction rate will be exceedingly slow. libretexts.orglibretexts.org The choice of base can also influence the outcome; a bulky base like potassium tert-butoxide will preferentially remove the more sterically accessible proton, often leading to the less substituted (Hofmann) product. chemistrysteps.com
E1 Mechanism: The E1 reaction is a two-step process that begins with the formation of a carbocation intermediate, identical to the first step of the SN1 reaction. chemistrysteps.com This pathway does not have the strict stereoelectronic requirements of the E2 reaction. After the carbocation is formed, a weak base removes a proton from an adjacent carbon to form the double bond. E1 reactions typically follow Zaitsev's rule, where the most substituted, and therefore most stable, alkene is the major product. chemistrysteps.com For derivatives of this compound, E1 reactions are highly probable, especially at tertiary centers where a stable carbocation can be formed.
| Requirement | E2 Reaction | E1 Reaction |
| Stereochemistry | Requires anti-periplanar (diaxial) arrangement | No strict requirement |
| Rate Determining Step | Bimolecular: depends on substrate and base | Unimolecular: depends on substrate only |
| Base Strength | Requires a strong base | Favored by weak bases |
| Major Product | Can be Zaitsev or Hofmann (base dependent) | Typically Zaitsev (most stable alkene) |
Radical Reactions and Their Selectivity Patterns
Alkanes like this compound can undergo free-radical halogenation. The selectivity of this reaction is dependent on the stability of the radical intermediate formed during the hydrogen abstraction step. The order of radical stability is tertiary > secondary > primary. chemistrysteps.com
This compound possesses primary, secondary, and a tertiary hydrogen atom at the C-1 position of the ring.
Bromination: Radical bromination is highly selective. The bromine radical is relatively unreactive, and the hydrogen abstraction step is endothermic. According to the Hammond postulate, the transition state for this step resembles the alkyl radical product. masterorganicchemistry.com Therefore, the reaction will strongly favor the pathway that leads to the most stable radical. For this compound, bromination will overwhelmingly occur at the tertiary C-1 position. The selectivity for tertiary over primary carbons can be as high as 1600:1. youtube.com
Chlorination: Radical chlorination is much less selective. The chlorine radical is highly reactive, and the hydrogen abstraction step is exothermic. masterorganicchemistry.com The transition state resembles the reactants more than the products, so it is less sensitive to the stability of the radical being formed. masterorganicchemistry.com Consequently, chlorination of this compound would yield a mixture of products resulting from the substitution of tertiary, secondary, and primary hydrogens. The final product ratio depends on both the statistical probability (the number of each type of hydrogen) and the relative reactivity (tertiary > secondary > primary). libretexts.orgyoutube.com
| Halogen | Reactivity | Selectivity (Tertiary vs. Primary) | Expected Major Product with this compound |
| Chlorine | High | Low (~5:1) libretexts.org | Mixture of isomers, with some preference for the tertiary position |
| Bromine | Low | High (~1600:1) youtube.com | 1-Bromo-1-(1-propyldecyl)cyclohexane |
Kinetic and Thermodynamic Aspects of Reaction Pathways
The rates and equilibrium positions of reactions involving this compound are dictated by the interplay of steric and electronic factors, which can be understood through kinetic and thermodynamic principles.
Influence of Substituents on Reaction Rates and Equilibria
The dominant feature of the (1-propyldecyl) group is its immense steric bulk. This has profound effects on both reaction equilibria and rates.
Thermodynamic Control (Equilibria): In monosubstituted cyclohexanes, there is a constant equilibrium between two chair conformations, one with the substituent in an axial position and one with it in an equatorial position. The steric strain caused by 1,3-diaxial interactions makes the axial conformation less stable. libretexts.org This energy difference is quantified by the "A-value". masterorganicchemistry.com While a precise A-value for the (1-propyldecyl) group is not documented, it is expected to be extremely large, significantly greater than that of a tert-butyl group (A-value ≈ 4.9 kcal/mol). masterorganicchemistry.com This means the equilibrium will lie almost exclusively (>99.9%) toward the conformer where the (1-propyldecyl) group is in the equatorial position. libretexts.org
Kinetic Control (Reaction Rates): The steric bulk of the substituent directly impacts the activation energy of reaction pathways.
SN2/E2: As discussed, steric hindrance from the equatorial (1-propyldecyl) group will raise the transition state energy for any backside attack (SN2) or for reactions requiring a specific diaxial arrangement (E2) that is conformationally unfavorable, thus decreasing the reaction rates. libretexts.orgyoutube.com
SN1/E1: The rate-determining step is carbocation formation. The electron-donating alkyl group can stabilize the forming positive charge, potentially accelerating the reaction compared to an unsubstituted system. However, severe steric hindrance might impede solvation of the transition state, which could counteract this acceleration.
Transition State Characterization and Energy Profiling
The structure of the transition state is a key determinant of a reaction's rate. Transition state theory posits that reactants pass through a high-energy activated complex to form products. wikipedia.org
SN2 Transition State: This state is characterized by a trigonal bipyramidal geometry at the reaction center. For a substituted cyclohexane, the presence of the bulky (1-propyldecyl) group would introduce significant steric strain into this already crowded arrangement, leading to a high activation energy. youtube.com
E2 Transition State: The transition state for an E2 reaction requires the orbitals of the abstracting base, the β-hydrogen, the two carbons, and the leaving group to be aligned in a plane. libretexts.org The energy of this state is highly sensitive to the conformation of the cyclohexane ring. A chair conformation that allows for the necessary anti-periplanar (diaxial) arrangement is crucial. If achieving this conformation forces the bulky (1-propyldecyl) group into an axial position, the transition state energy will be very high, and the reaction will be slow.
SN1/E1 Transition State: The rate-determining transition state for these reactions resembles the carbocation intermediate. Its energy is primarily influenced by factors that stabilize the carbocation, such as the substitution pattern (tertiary > secondary) and the electronic effects of the substituent.
Radical Halogenation Transition State: According to the Hammond Postulate, the selectivity of radical halogenation can be explained by the character of the transition state. masterorganicchemistry.com
For bromination , the transition state is "late" (product-like), meaning it has significant radical character. Its energy, therefore, strongly reflects the stability of the resulting alkyl radical, leading to high selectivity.
For chlorination , the transition state is "early" (reactant-like), with little C-H bond breaking. The energy of this transition state is less influenced by the stability of the final radical, resulting in lower selectivity. masterorganicchemistry.com
Catalyzed Reactions Involving this compound as Substrate or Product
Catalyzed reactions are fundamental to the transformation of hydrocarbons, enabling conversions under milder conditions and with greater selectivity than thermal methods alone. For a complex cycloalkane like this compound, several types of catalyzed reactions are mechanistically plausible, drawing parallels from studies on other long-chain alkylcyclohexanes. These reactions primarily involve the activation of C-H and C-C bonds, facilitated by solid acid or metal-supported catalysts. Key transformations include catalytic cracking, hydroisomerization, and dehydrogenation, each proceeding through distinct mechanistic pathways.
Catalytic Cracking
Catalytic cracking of large hydrocarbons like this compound typically occurs over solid acid catalysts, such as zeolites (e.g., HZSM-5, USY). The mechanism is initiated by the protonation of the hydrocarbon or, more commonly, by the formation of a carbenium ion through hydride abstraction from the alkane by a Lewis acid site or a Brønsted acid site on the catalyst.
In the case of this compound, a carbenium ion can be formed on either the cyclohexane ring or the alkylic side chain. The subsequent reactions of this carbenium ion dictate the product distribution. The primary mechanistic pathway for cracking is β-scission, where a C-C bond beta to the positively charged carbon cleaves, resulting in the formation of an olefin and a smaller carbenium ion. This new carbenium ion can then propagate the chain reaction by abstracting a hydride from another feed molecule.
The product distribution in catalytic cracking is influenced by the stability of the intermediate carbenium ions (tertiary > secondary > primary) and the reaction conditions. For this compound, cracking can occur on both the ring and the side chain. Ring-opening can also occur, leading to the formation of various acyclic hydrocarbons. Studies on similar molecules, such as octylcyclohexane, over Pt/USY zeolite catalysts have shown a complex mixture of products resulting from isomerization and cracking. kuleuven.be
Hydroisomerization
Hydroisomerization is a key process in improving the cold-flow properties of fuels and lubricants by converting linear alkanes and cycloalkanes into their branched isomers. This reaction is typically catalyzed by bifunctional catalysts containing both metal sites (e.g., platinum, palladium) and acid sites (e.g., zeolites, amorphous silica-alumina).
The mechanism involves a series of steps:
Dehydrogenation of the cycloalkane on a metal site to form a cycloalkene.
Protonation of the cycloalkene on an acid site to form a carbenium ion.
Isomerization of the carbenium ion via skeletal rearrangements (e.g., methyl and ethyl shifts). This can involve ring contraction and expansion (e.g., cyclohexane to methylcyclopentane).
Deprotonation of the isomerized carbenium ion to form an isomeric cycloalkene.
Hydrogenation of the isomeric cycloalkene on a metal site to yield the final isomerized cycloalkane.
For this compound, hydroisomerization could lead to the formation of various isomers with branching on the decyl side chain or rearrangement of the propyl group. The balance between isomerization and cracking is crucial and depends on the catalyst's metal-acid balance and the process conditions.
Dehydrogenation
Catalytic dehydrogenation of cycloalkanes to form aromatic compounds is an important industrial process, particularly in catalytic reforming to produce high-octane gasoline. This reaction is typically carried out over supported noble metal catalysts, such as platinum or palladium, often promoted with other metals like tin or rhenium.
The mechanism of dehydrogenation of alkylcyclohexanes on a platinum surface is generally believed to proceed through a series of stepwise hydrogen abstractions. The cycloalkane adsorbs onto the metal surface, and successive C-H bond cleavages lead to the formation of a cycloalkene, then a cycloalkadiene, and finally the aromatic ring with the concomitant release of hydrogen molecules.
For this compound, dehydrogenation would lead to the formation of 1-propyldecylbenzene. The long alkyl chain can also undergo side reactions such as cracking or cyclization, depending on the catalyst and conditions. Research on the dehydrogenation of long-chain paraffins over Pt-Sn-K/Al2O3 catalysts has shown that the support properties and metal dispersion are critical for activity and selectivity. epa.gov Similarly, studies on methylcyclohexane (B89554) dehydrogenation over Pt-based catalysts highlight the importance of the catalyst support in influencing performance. nih.govmdpi.comrsc.org
The table below summarizes the expected catalyzed reactions for this compound based on analogous compounds, along with typical catalysts and conditions.
| Reaction Type | Typical Catalyst | Support | Temperature (°C) | Pressure (MPa) | Expected Major Products |
| Catalytic Cracking | HZSM-5, USY Zeolite | Alumina, Silica-Alumina | 450 - 550 | 0.1 - 0.3 | Lighter alkanes and alkenes, aromatics |
| Hydroisomerization | Platinum (Pt), Palladium (Pd) | USY Zeolite, SAPO-11, Amorphous Silica-Alumina | 250 - 400 | 3 - 10 | Branched isomers of this compound |
| Dehydrogenation | Platinum (Pt), Pt-Sn | Alumina, Carbon | 450 - 520 | 1 - 3.5 | 1-Propyldecylbenzene, Hydrogen |
Theoretical and Computational Chemistry Studies of 1 Propyldecyl Cyclohexane
Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity
Quantum mechanical methods are based on solving the Schrödinger equation, offering a fundamental description of the electronic structure of a molecule. These approaches are essential for understanding chemical bonding, reaction mechanisms, and molecular properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than its complex wave function. nih.govmdpi.com This approach provides a favorable balance between computational cost and accuracy, making it suitable for a molecule the size of (1-propyldecyl)cyclohexane.
DFT is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this involves determining the preferred conformation of the cyclohexane (B81311) ring (typically a chair conformation) and the orientation of the bulky (1-propyldecyl) substituent. The primary consideration is the energetic preference for placing the large alkyl group in an equatorial position rather than an axial one to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org DFT calculations can precisely quantify this energy difference. eurjchem.com
Functionals such as B3LYP and M06-2X are commonly employed for hydrocarbon systems, as they accurately account for electron correlation and dispersion forces, which are significant in non-polar molecules. nih.govbohrium.com The choice of basis set, such as 6-31G(d,p) or Def2TZVP, is also crucial for obtaining reliable results. mdpi.comijert.org
Table 1: Representative DFT-Calculated Energy Differences for Cyclohexane Conformers
| Conformer Comparison | Substituent Group | Energy Difference (kJ/mol) | Predominant Conformer |
|---|---|---|---|
| Axial vs. Equatorial | Methyl | ~7.6 pressbooks.pub | Equatorial (~95%) libretexts.org |
| Axial vs. Equatorial | tert-Butyl | ~22.8 libretexts.org | Equatorial (>99.9%) pressbooks.pub |
| Axial vs. Equatorial | (1-Propyldecyl) | > 25 (Estimated) | Equatorial (>99.9%) |
Note: The energy difference for the (1-propyldecyl) group is an estimation based on its significant steric bulk, which would be expected to be even greater than that of a tert-butyl group.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based entirely on fundamental physical constants and quantum mechanics, without relying on experimental data for parametrization. ijert.orgijert.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for electronic structure calculations.
However, the computational cost of ab initio methods increases dramatically with the size of the molecule. For a system as large as this compound (C19H38), high-level ab initio calculations are generally prohibitive for routine geometry optimization or conformational analysis. Instead, they serve a critical role in benchmarking. Researchers often perform high-accuracy calculations on smaller, analogous molecules (e.g., methylcyclohexane (B89554), propylcyclohexane) to validate the results obtained from more cost-effective DFT methods. This validation ensures that the chosen DFT functional and basis set are appropriate for accurately describing the chemical physics of larger, related systems.
Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that extend over the entire molecule. libretexts.orglibretexts.org For this compound, an analysis of its molecular orbitals would primarily show a set of occupied sigma (σ) bonding orbitals corresponding to the C-C and C-H single bonds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule; a large gap is characteristic of stable alkanes.
Electron density analysis provides further insights into the chemical bonding and non-covalent interactions within the molecule. nih.gov Techniques like the Quantum Theory of Atoms in Molecules (AIM) can partition the electron density to identify atomic basins and bond critical points, revealing the nature and strength of chemical bonds. nih.gov For this compound, this analysis can be used to quantify the steric strain associated with different conformations. For instance, in an axial conformation, the analysis would reveal destabilizing interactions between the electron densities of the alkyl group and the axial hydrogens on the same side of the ring.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes
While QM methods are excellent for detailed electronic analysis, they are too computationally intensive to study the dynamic motions and conformational flexibility of large molecules over time. For this purpose, classical methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) are employed.
Molecular Mechanics models a molecule as a collection of atoms connected by springs, representing chemical bonds. The potential energy of the system is calculated using a "force field," which is a set of parameters and equations describing bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. nih.gov
Developing an accurate force field is crucial for reliable simulations. For alkyl-cyclohexanes, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations), CHARMM, and AMBER are commonly used. acs.orgarxiv.org The parameters within these force fields are derived from a combination of experimental data (e.g., heats of vaporization, density) and high-level QM calculations on small model compounds. acs.orguni-paderborn.de
A significant challenge for a molecule like this compound is ensuring the accuracy of the torsional parameters, which govern the rotation around C-C bonds in the long alkyl chain. These parameters must correctly reproduce the energy barriers between trans and gauche conformations to accurately model the chain's flexibility. Validation involves comparing the results of MM calculations (e.g., relative conformational energies) with those from more accurate DFT calculations or available experimental data. rsc.org
Table 2: Components of a Typical Molecular Mechanics Force Field
| Interaction Term | Functional Form (Example) | Description |
|---|---|---|
| Bond Stretching | $$E = k_b(r - r_0)^2$$ | Energy required to stretch or compress a bond from its equilibrium length ($$r_0$$). nih.gov |
| Angle Bending | $$E = k_\theta(\theta - \theta_0)^2$$ | Energy required to bend an angle from its equilibrium value ($$\theta_0$$). nih.gov |
| Torsional (Dihedral) | $$E = \sum_n V_n[1 + cos(n\phi - \gamma_n)]$$ | Energy associated with rotation around a bond, describing preferences for staggered vs. eclipsed conformations. |
| Non-Bonded (van der Waals) | $$E = 4\epsilon \left[ \left(\frac{\sigma}{r}\right)^{12} - \left(\frac{\sigma}{r}\right)^{6} \right]$$ | Lennard-Jones potential describing short-range repulsion and long-range attraction between atoms. uni-paderborn.de |
| Non-Bonded (Electrostatic) | $$E = \frac{q_i q_j}{4\pi\epsilon_0 r_{ij}}$$ | Coulomb's law describing the interaction between atomic partial charges ($$q_i, q_j$$). |
The (1-propyldecyl) side chain has numerous rotatable bonds, leading to a vast number of possible conformations. Molecular Dynamics (MD) simulations are used to explore this complex "conformational landscape." nih.gov In an MD simulation, Newton's equations of motion are solved for each atom in the system, generating a trajectory that shows how the molecule moves and changes shape over time.
Standard MD simulations can get trapped in local energy minima, failing to explore all relevant conformations. nih.gov To overcome this, enhanced sampling techniques are often used. Methods like Replica Exchange Molecular Dynamics (REMD) or Metadynamics accelerate the exploration of the conformational space by overcoming high energy barriers. nih.gov
These simulations can be used to calculate the relative free energies of different conformational states, which determine the probability of finding the molecule in a particular shape at a given temperature. nih.govaps.org For this compound, this would reveal the distribution of conformations for the alkyl tail and confirm the overwhelming preference for the equatorial attachment to the cyclohexane ring.
Computational Prediction and Interpretation of Spectroscopic Data
Computational quantum chemistry methods are indispensable for predicting and interpreting the spectroscopic data of molecules like this compound. These theoretical spectra serve as a valuable tool for identifying the molecule and understanding its electronic and vibrational properties.
Theoretical Vibrational Spectroscopy (IR, Raman)
Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using methods like Density Functional Theory (DFT). These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By analyzing these modes, specific spectral peaks can be assigned to the stretching and bending vibrations of C-H and C-C bonds within the cyclohexane ring and the alkyl side chain.
For the cyclohexane moiety, characteristic vibrational modes include the ring breathing, chair-boat interconversion modes, and various CH₂ scissoring, twisting, and rocking vibrations. scispace.com The long propyldecyl chain will contribute a series of peaks corresponding to CH₂ and CH₃ stretching and bending vibrations, which can often overlap, leading to broad spectral features.
Calculations would likely be performed on the lowest energy conformer of the molecule, which for a monosubstituted cyclohexane is typically the one with the alkyl group in the equatorial position to minimize steric hindrance. libretexts.org
Table 2: Predicted Dominant IR and Raman Bands for this compound based on DFT Calculations of Similar Alkylcyclohexanes
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
| 2850-3000 | C-H stretching (alkyl and cycloalkyl) | Strong | Strong |
| 1440-1470 | CH₂ scissoring | Medium | Medium |
| 1350-1380 | CH₃ symmetric and asymmetric bending | Medium | Medium |
| 800-1200 | C-C stretching and CH₂ rocking (fingerprint region) | Medium-Weak | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. rsc.orgnih.govchemrxiv.org DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts for each nucleus in this compound. nih.gov
The calculated shifts are highly sensitive to the molecular geometry. Therefore, accurate conformational analysis is a prerequisite for reliable NMR predictions. For a flexible molecule like this compound, it is often necessary to calculate the NMR shifts for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a representative theoretical spectrum. nih.gov
The ¹H NMR spectrum is expected to show complex overlapping signals in the aliphatic region (typically 0.8-2.0 ppm). The protons on the cyclohexane ring will have distinct chemical shifts depending on whether they are in axial or equatorial positions, and these can be further influenced by the large alkyl substituent. The ¹³C NMR spectrum will provide more resolved signals for each unique carbon atom in the molecule, offering a clearer fingerprint of its carbon skeleton. Machine learning approaches, trained on large datasets of experimental and calculated NMR data, are also emerging as a rapid and accurate method for chemical shift prediction. rsc.orgncssm.edu
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom Type | Predicted Chemical Shift Range (ppm) |
| Cyclohexane Ring Carbons | 25 - 45 |
| Alkyl Chain CH₂ Carbons | 20 - 40 |
| Alkyl Chain CH₃ Carbon | 10 - 20 |
| Methine Carbon (attachment point on ring) | 35 - 50 |
Advanced Spectroscopic Characterization Methodologies for 1 Propyldecyl Cyclohexane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (1-Propyldecyl)cyclohexane in solution. The complexity of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, arising from the numerous chemically similar but magnetically non-equivalent nuclei, requires the use of advanced one- and two-dimensional NMR experiments for complete assignment. For a molecule like this compound, the ¹H NMR spectrum is expected to show overlapping signals for the cyclohexane (B81311) and the long alkyl chain protons, making one-dimensional analysis challenging docbrown.infolibretexts.org. Similarly, the ¹³C NMR spectrum would provide information on the number of unique carbon environments libretexts.org.
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Elucidation
To overcome the challenges of spectral overlap in 1D NMR, multi-dimensional NMR experiments are employed to establish connectivity between different nuclei within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be crucial for tracing the connectivity of protons along the propyldecyl chain and within the cyclohexane ring. Cross-peaks in the COSY spectrum would reveal which protons are adjacent to each other, helping to piece together the fragments of the molecule sdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra. This is particularly useful for assigning the carbon signals of the cyclohexane ring and the long alkyl side chain sdsu.edu.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. This is invaluable for establishing the connectivity between different parts of the molecule that are not directly bonded. For instance, HMBC can show correlations between the protons on the first carbon of the propyldecyl group and the carbon atom of the cyclohexane ring to which it is attached, confirming the substitution pattern sdsu.edu.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Illustrative)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with proton at position) | Key HMBC Correlations (from proton at position) |
| Cyclohexane-C1 | 1.2-1.4 | 38-42 | 2, 6, 1' | C2, C6, C1', C2' |
| Cyclohexane-C2,6 | 1.6-1.8 (axial), 1.1-1.3 (equatorial) | 28-32 | 1, 3, 5, 2, 6 | C1, C3, C4, C5 |
| Cyclohexane-C3,5 | 1.6-1.8 (axial), 1.1-1.3 (equatorial) | 26-30 | 2, 4, 6 | C2, C4, C5 |
| Cyclohexane-C4 | 1.6-1.8 (axial), 1.1-1.3 (equatorial) | 25-29 | 3, 5 | C2, C3, C5, C6 |
| Propyldecyl-C1' | 1.4-1.6 | 35-39 | 1, 2' | C1, C2, C6, C2', C3' |
| Propyldecyl-C2' to C12' | 1.2-1.4 | 22-34 | Adjacent CH₂ | Adjacent C |
| Propyldecyl-C13' | 0.8-0.9 | 14-16 | 12' | C11', C12' |
Note: These are predicted values based on typical chemical shifts for alkylcyclohexanes and long-chain alkanes. Actual values may vary.
Dynamic NMR for Exchange Processes and Barriers
The cyclohexane ring in this compound is not static and undergoes rapid chair-to-chair conformational flipping at room temperature. This process can be studied using dynamic NMR spectroscopy by acquiring spectra at variable temperatures. At lower temperatures, the rate of this exchange slows down, and it may be possible to observe separate signals for the axial and equatorial protons and carbons. By analyzing the changes in the NMR line shapes as a function of temperature, the energy barrier for the ring flip can be determined nih.gov.
Solid-State NMR for Non-Solution Phase Analysis
For analyzing this compound in its solid or semi-solid state, solid-state NMR (ssNMR) is the technique of choice. In the solid state, the molecules are not tumbling freely, which leads to broad NMR signals due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra st-andrews.ac.ukmdpi.com. Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. Solid-state NMR can provide information about the packing of the molecules in the solid state and the mobility of the long alkyl chains copernicus.org.
Mass Spectrometry (MS) with Advanced Ionization Techniques
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.
Fragmentation Pattern Analysis for Structural Connectivity
In a mass spectrometer, this compound would be ionized, typically by electron ionization (EI), to form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, more stable ions. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the bond connecting the alkyl chain to the cyclohexane ring, as well as along the alkyl chain itself chemguide.co.uklibretexts.org. The loss of the propyldecyl group would result in a prominent peak corresponding to the cyclohexyl cation. Fragmentation of the long alkyl chain would produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups) pressbooks.pub.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Illustrative)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Interpretation |
| 266 | [C₁₉H₃₈]⁺• | Molecular Ion (M⁺•) |
| 183 | [C₁₃H₂₇]⁺ | Loss of cyclohexyl radical |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| Series of peaks (e.g., 251, 237, 223...) | [CₙH₂ₙ₊₁]⁺ | Fragmentation along the propyldecyl chain |
Accurate Mass Measurements and Isotopic Abundance Analysis
High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion and its fragments with very high accuracy (typically within a few parts per million) uci.eduucdavis.edu. This allows for the unambiguous determination of the elemental composition of each ion, confirming the molecular formula of the parent compound and its fragments nih.gov. The analysis of the isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, can further corroborate the number of carbon atoms in the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful non-destructive analytical tool that provides detailed information about the molecular structure, functional groups, and conformational arrangements of a compound. By probing the quantized vibrational energy levels of a molecule, both infrared and Raman spectroscopy offer unique insights into its chemical identity.
Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Spectroscopy for Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a saturated hydrocarbon like this compound, the FTIR spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. The spectra of such compounds are characterized by strong absorptions due to C-H stretching and bending. nih.gov Attenuated Total Reflectance (ATR) is a sampling technique that allows for the analysis of samples in their natural state with minimal preparation.
The FTIR spectrum of this compound is expected to show prominent peaks in several key regions:
C-H Stretching Vibrations: Strong absorption bands are anticipated in the 2845-2950 cm⁻¹ region, which are characteristic of symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (-CH₂-) and methyl (-CH₃) groups of the propyldecyl chain and the cyclohexane ring. docbrown.info
C-H Bending Vibrations: The deformation vibrations of the -CH₂- groups are expected to produce a scissoring absorption band around 1465 cm⁻¹. quimicaorganica.org The methyl group at the end of the alkyl chain would likely show a symmetric bending vibration near 1375 cm⁻¹. mdpi.com
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2925 - 2950 | Asymmetric C-H Stretch | -CH₂- and -CH₃ |
| 2850 - 2870 | Symmetric C-H Stretch | -CH₂- and -CH₃ |
| ~1465 | C-H Scissoring | -CH₂- |
| ~1375 | Symmetric C-H Bend | -CH₃ |
| 1500 - 400 | Complex C-C Stretches and C-H Bends | Fingerprint Region |
Raman Spectroscopy for Molecular Symmetries and Vibrational Modes
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. For a vibrational mode to be Raman active, it must involve a change in the polarizability of the molecule. libretexts.org This technique is particularly useful for studying the skeletal vibrations of hydrocarbon chains and the symmetric vibrations of cyclic structures.
The Raman spectrum of this compound is expected to reveal key structural features:
Cyclohexane Ring Vibrations: The cyclohexane ring exhibits characteristic Raman-active modes, such as the ring breathing mode, which provides information about the ring's conformation. nih.govchegg.com
Alkyl Chain Vibrations: Long alkyl chains exhibit characteristic longitudinal acoustic modes (LAM), which appear in the low-frequency region of the Raman spectrum and are related to the all-trans chain length. capes.gov.brresearchgate.net The C-C stretching vibrations within the alkyl chain are also prominent in the Raman spectrum. researchgate.net
Conformational Analysis: Raman spectroscopy can be used to study the conformational equilibrium of the molecule. The cyclohexane ring is expected to exist predominantly in the chair conformation, with the bulky (1-propyldecyl) group occupying the more stable equatorial position to minimize steric hindrance. ucalgary.calibretexts.orglibretexts.org The long alkyl chain will have its own set of conformational isomers (gauche and trans), which can be studied by analyzing the temperature dependence of specific Raman bands. acs.org
| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Unit |
|---|---|---|
| 2800 - 3000 | C-H Stretching | Alkyl Chain and Cyclohexane Ring |
| 1440 - 1460 | CH₂ Deformation | Alkyl Chain and Cyclohexane Ring |
| 1050 - 1150 | C-C Skeletal Stretching | Alkyl Chain and Cyclohexane Ring |
| ~802 | Ring Breathing Mode | Cyclohexane Ring |
| Low Frequency (<400) | Longitudinal Acoustic Mode (LAM) | Alkyl Chain |
Ultrafast Vibrational Spectroscopy for Dynamics
Ultrafast vibrational spectroscopy techniques, such as time-resolved infrared (TRIR) and two-dimensional infrared (2D-IR) spectroscopy, operate on femtosecond to picosecond timescales. nsf.govescholarship.org These methods are employed to study the dynamics of vibrational energy transfer and redistribution within a molecule and between the molecule and its environment.
For this compound, these advanced techniques could provide insights into:
Intramolecular Vibrational Redistribution (IVR): Following the excitation of a specific vibrational mode (e.g., a C-H stretch), ultrafast spectroscopy can track the flow of that energy through the molecule. nsf.govresearchgate.net It would be possible to investigate how vibrational energy is transferred between the cyclohexane ring and the long, flexible alkyl chain. The rate of IVR depends on the anharmonic coupling between vibrational modes and the density of vibrational states. nsf.gov
Conformational Dynamics: The flexibility of the propyldecyl chain leads to a variety of conformational states. Ultrafast spectroscopy could potentially monitor the rapid interconversion between these conformers in the liquid phase.
Solvation Dynamics: When dissolved in a solvent, the vibrational frequencies of this compound would be influenced by the surrounding solvent molecules. Time-resolved techniques can measure the fluctuations in these frequencies, providing information on the dynamics of the solute-solvent interactions. nsf.gov
X-ray Diffraction (XRD) for Absolute Configuration and Crystal Packing
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. wikipedia.org By analyzing the diffraction pattern produced when X-rays scatter from a crystal, one can deduce the precise geometry of the molecules and how they are packed in the crystal lattice.
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) provides the most detailed and accurate structural information for a molecule. creative-biostructure.comcarleton.edu This technique requires a well-ordered single crystal of the compound.
If a suitable single crystal of this compound could be grown, SCXRD analysis would reveal:
Precise Molecular Structure: The exact bond lengths, bond angles, and torsion angles of the entire molecule would be determined. This would confirm the chair conformation of the cyclohexane ring and the preferred orientation (equatorial) of the large alkyl substituent.
Crystal Packing: The analysis would show how the molecules arrange themselves in the crystal lattice. Due to the long alkyl chain, a layered structure is highly probable, where the chains of adjacent molecules align due to van der Waals interactions. iucr.orgacs.orgrsc.org
Intermolecular Interactions: The distances between atoms of neighboring molecules would be measured, providing insight into the nature and strength of the intermolecular forces (primarily van der Waals forces) that hold the crystal together.
| Parameter | Predicted Value/Information |
|---|---|
| Crystal System | Likely Triclinic or Monoclinic (common for long-chain alkanes) researchgate.net |
| Space Group | Centrosymmetric (e.g., P-1 or P2₁/c) |
| Unit Cell Dimensions | The long axis of the unit cell would be correlated with the extended length of the molecule. |
| Molecular Conformation | Cyclohexane in chair form; alkyl substituent in equatorial position; alkyl chain likely in an all-trans conformation. |
| Crystal Packing Motif | Layered structure with interdigitated or parallel alkyl chains. iucr.org |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and can provide information on unit cell dimensions. carleton.edu It is particularly useful when growing single crystals is difficult, as it analyzes a finely ground powder containing a multitude of microcrystals in random orientations. libretexts.org
The application of PXRD to this compound would be valuable for:
Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase of the compound. This allows for the identification of the material and confirmation of its crystalline nature. carleton.edu
Polymorphism Studies: Long-chain organic molecules often exhibit polymorphism, meaning they can crystallize in multiple different forms with distinct physical properties. nih.gov PXRD is an essential tool for identifying and characterizing these different polymorphs.
Purity Analysis: PXRD can be used to assess the bulk purity of a synthesized crystalline sample. The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern. youtube.com
Lattice Parameter Determination: While less precise than SCXRD, Rietveld refinement of high-quality powder diffraction data can be used to determine the unit cell parameters of the crystal lattice. researchgate.net
Applications of 1 Propyldecyl Cyclohexane and Analogues in Advanced Materials Science
Integration into Polymer Science and Engineering
The incorporation of bulky aliphatic groups like the (1-propyldecyl)cyclohexane moiety into polymers can theoretically influence their properties. The specific role and effects, however, remain subjects for future investigation.
Role as Monomer or Side Chain in Polymer Architectures
While there is no available research on the use of this compound as a monomer or a side chain in polymer architectures, the introduction of a cyclohexyl group with a long alkyl substituent could be envisioned in several polymer types. For instance, it could potentially be incorporated into vinyl polymers through the polymerization of a functionalized styrene (B11656) or acrylate (B77674) monomer bearing the this compound group. In such a scenario, it would act as a bulky side chain. pdx.edumsu.edu The presence of such a large, non-polar side group would be expected to significantly impact the polymer's physical properties.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Role of this compound | Expected Impact on Architecture |
|---|---|---|
| Polyacrylates/Polymethacrylates | Side Chain | Increased free volume, altered chain packing |
| Polystyrenes | Side Chain | Modified glass transition temperature, reduced crystallinity |
Influence on Thermomechanical and Rheological Properties of Polymeric Systems
The hypothetical incorporation of this compound as a side chain would likely lower the glass transition temperature (Tg) of the resulting polymer due to the flexible nature of the long alkyl chain, which would increase the free volume and chain mobility. Conversely, the rigid cyclohexane (B81311) ring could impose steric hindrance, potentially affecting the polymer's melt viscosity and flow characteristics. The rheological properties would be a complex interplay between the plasticizing effect of the decyl chain and the rigidity of the cyclohexane ring.
Structure-Property Relationships in Cyclohexane-Containing Polymers
In general, the inclusion of cyclohexane rings in a polymer backbone or as a side chain imparts rigidity and can increase the thermal stability of the material. semanticscholar.orgmpg.de The chair conformation of the cyclohexane ring is the most stable and leads to specific spatial arrangements of polymer chains. libretexts.org The properties of such polymers are dictated by the concentration of the cyclohexane moieties, their position within the polymer structure (main chain vs. side chain), and the nature of other constituent monomers. researchgate.net For a hypothetical polymer containing this compound, the long alkyl substituent would be a dominant factor in determining properties such as solubility and crystallinity. The bulky nature of the side group would likely disrupt chain packing, leading to amorphous materials with potentially lower tensile strength but increased flexibility. rsc.org
Advanced Composite Materials and Performance Enhancement
There is no specific information available regarding the use of this compound in advanced composite materials. The following sections are based on general principles of flame retardants and combustion characteristics of cyclohexane-containing compounds.
Use in Composite Flame Retardant Formulations
Currently, there is no evidence to suggest that this compound is used in composite flame retardant formulations. Flame retardants are typically compounds containing elements such as phosphorus, nitrogen, halogens, or inorganic fillers. mdpi.comresearchgate.net While certain organic molecules can act as synergists or char-forming agents, the hydrocarbon structure of this compound makes it an unlikely candidate for a primary flame retardant. It is, in fact, a combustible material.
Impact on Combustion Characteristics and Smoke Suppression
The combustion of hydrocarbons like cyclohexane and its derivatives generally produces carbon dioxide and water. However, incomplete combustion can lead to the formation of smoke (soot) and toxic gases such as carbon monoxide. The addition of a long alkyl chain, as in this compound, would increase the fuel value of the molecule. Studies on similar compounds, like n-propylcyclohexane, have focused on their combustion chemistry as components of jet fuel, indicating their role as fuels rather than fire suppressants. bohrium.com Research on the influence of cyclohexane on the combustion of gasoline surrogate fuels suggests that its presence can affect ignition delay times and laminar flame speed. nih.govnih.gov Generally, the introduction of such a hydrocarbon into a composite would be expected to increase its flammability and heat release rate, which is contrary to the goals of smoke suppression and flame retardancy.
Table 2: Mentioned Compound
| Compound Name |
|---|
| This compound |
Synergistic Effects with Other Material Components
The cyclohexane moiety, with its inherent conformational flexibility, can influence the packing and segmental dynamics of polymer chains in a composite matrix. The presence of such a bulky, non-planar group can disrupt chain packing, leading to an increase in free volume and potentially lowering the glass transition temperature of the polymer. This plasticizing effect can enhance the flexibility and impact resistance of the material. Conversely, the rigid nature of the ring can also impart a degree of stiffness, contributing to the material's modulus.
In composites containing fillers or nanoparticles, the long alkyl chains of this compound analogues can self-assemble into "brush-like" structures on the surface of the fillers. This organic layer can significantly improve the dispersion of the fillers within the polymer matrix and weaken the interaction forces with water molecules, thereby enhancing the hydrophobicity and moisture resistance of the composite material mdpi.com.
| Component | Potential Synergistic Effect with this compound Analogues | Resulting Material Property |
| Polymer Matrix (e.g., Polyolefins, Polyesters) | Acts as a plasticizer and internal lubricant. | Improved flexibility, impact strength, and processability. |
| Nanofillers (e.g., Silica, Carbon Nanotubes) | Surface modification leading to improved dispersion and hydrophobicity. | Enhanced mechanical strength, thermal stability, and moisture resistance. |
| Polymer Blends (Polar/Nonpolar) | Acts as a compatibilizer at the interface. | Improved blend morphology, interfacial adhesion, and mechanical integrity. |
Emerging Applications in Functional Materials
The unique combination of a cycloaliphatic ring and a long alkyl chain in this compound and its analogues opens up possibilities for their use in a variety of functional materials. By synthetically modifying the cyclohexane ring with different functional groups, the properties of these molecules can be finely tuned for specific applications in materials science fastercapital.com.
Advanced Materials and Interfaces
The design and control of interfaces are critical in the development of advanced materials with tailored properties. Substituted cycloalkanes are being explored for their potential to modify and functionalize surfaces and interfaces. The journal Advanced Materials Interfaces, for instance, publishes research on functional interfaces and their applications across various scientific disciplines wiley-vch.dewiley.comwikipedia.org.
Molecules such as this compound, possessing both a semi-rigid cyclic component and a flexible linear chain, can be designed to self-assemble at interfaces. This behavior is crucial for applications such as:
Surface Modification: The cyclohexane ring can be functionalized to anchor the molecule to a specific surface, while the long alkyl tail extends away from the surface, creating a well-defined organic layer. This can be used to control surface energy, wettability, and adhesion.
Molecular Tectons for Self-Assembly: By introducing specific functional groups, substituted cycloalkanes can act as building blocks (tectons) for the creation of complex, self-assembled monolayers and three-dimensional supramolecular structures st-andrews.ac.uk.
Chirality Transfer: Chiral derivatives of substituted cycloalkanes can be used to transfer molecular chirality to a macroscopic level, which is of interest for applications in chiral sensing and catalysis st-andrews.ac.uk.
| Application Area | Role of this compound Analogues | Potential Benefit |
| Biomaterials | Creation of biocompatible and bio-inert surfaces. | Reduced protein adsorption and improved biocompatibility of medical implants. |
| Sensors | Formation of selective recognition layers at sensor interfaces. | Enhanced sensitivity and selectivity for detecting specific analytes. |
| Electronics | Development of organic dielectric layers and interface modifiers in organic electronics. | Improved device performance and stability. |
Functional Thin Films and Coatings
The properties of this compound and its analogues make them promising candidates for the formulation of functional thin films and coatings. The long alkyl chain is a key feature in creating surfaces with low energy and specific functionalities.
The incorporation of long alkyl chains onto surfaces can lead to the formation of a "brush-like" polymeric architecture through molecular self-assembly. This structure results in a conformal hydrophobic nonpolar coating, creating a continuous barrier layer mdpi.com. This principle can be applied to develop:
Hydrophobic and Oleophobic Coatings: The nonpolar nature of the (1-propyldecyl) group can be utilized to create highly water- and oil-repellent surfaces. Such coatings are valuable for applications requiring self-cleaning, anti-fouling, and moisture protection. Research has shown that long alkyl chains can create superhydrophobic surfaces with water contact angles greater than 150° mdpi.com.
Lubricious Coatings: The flexible alkyl chains can reduce the coefficient of friction at a surface, leading to applications as solid lubricants or as additives in lubricating oils to enhance their performance under boundary lubrication conditions.
Protective Films: Thin films containing these molecules can act as protective barriers against corrosion and environmental degradation due to their hydrophobicity and chemical stability.
The development of functional coatings often involves controlling the composition at a molecular level to achieve desired properties mdpi.com. The versatility of cyclohexane chemistry allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of coating properties such as adhesion, durability, and responsiveness to external stimuli.
| Coating Type | Function of this compound Analogues | Key Performance Metric |
| Superhydrophobic | Formation of a low surface energy, "brush-like" structure. | Water contact angle > 150°. |
| Anti-icing | Reduction of ice adhesion due to low surface energy. | Low ice adhesion strength. |
| Low-friction | Acts as a boundary lubricant at the surface. | Reduced coefficient of friction. |
Emerging Research Frontiers and Future Perspectives for 1 Propyldecyl Cyclohexane
Integration of Machine Learning and Artificial Intelligence in Chemical Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of molecular properties and accelerating the discovery of new compounds.
Machine learning models are increasingly being used to predict the outcomes of chemical reactions, optimize synthesis pathways, and understand the reactivity of complex molecules like (1-Propyldecyl)cyclohexane. By training algorithms on vast datasets of known reactions, researchers can create models that predict the most efficient synthetic routes, potentially reducing the time and resources required for laboratory work. sciencedaily.comnih.gov These "hyper-predictive" models integrate molecular dynamics simulations with machine learning to achieve high accuracy. sciencedaily.com
For this compound, predictive modeling could be employed to explore various synthetic strategies, identifying those with the highest yield and purity. For instance, an ML model could analyze different catalytic systems for the alkylation of cyclohexane (B81311), predicting the optimal conditions to favor the formation of the (1-Propyldecyl) isomer.
Table 1: Hypothetical Predictive Model for this compound Synthesis
| Catalyst | Temperature (°C) | Pressure (bar) | Predicted Yield (%) | Confidence Score |
|---|---|---|---|---|
| Zeolite Y | 150 | 20 | 85 | 0.92 |
| Amberlyst-15 | 120 | 15 | 78 | 0.88 |
This table illustrates the potential output of a machine learning model designed to predict the yield of this compound synthesis under different catalytic conditions. The confidence score represents the model's certainty in its prediction.
The discovery process can be conceptualized in the following stages:
Data Curation: Assembling large datasets of known cyclohexane derivatives and their experimentally determined properties.
Model Training: Using machine learning algorithms to learn the relationship between chemical structure and properties.
Virtual Screening: Applying the trained model to screen vast virtual libraries of novel cyclohexane compounds.
Candidate Prioritization: Ranking the most promising candidates for experimental validation.
Sustainable Chemistry Principles in the Synthesis and Application of this compound
The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds to minimize their environmental impact.
The development of environmentally benign synthesis routes for this compound is a key area of future research. This involves the use of renewable starting materials, solvent-free reaction conditions, and recyclable catalysts. researchgate.net For example, mechanochemical methods, such as ball milling, offer a solvent-free alternative to traditional synthesis. beilstein-journals.org
Table 2: Comparison of Conventional vs. Green Synthesis of a Cyclohexane Derivative
| Parameter | Conventional Method | Green Synthesis Method |
|---|---|---|
| Solvent | Toluene | Solvent-free (Ball Milling) |
| Catalyst | Sulfuric Acid | Recyclable Solid Acid |
| Energy Input | High (Reflux) | Low (Mechanical) |
| Waste Generation | High (Acidic Waste) | Low |
This table provides a comparative overview of a conventional synthesis method versus a potential green synthesis methodology for a cyclohexane derivative, highlighting the environmental benefits of the latter.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to chemical synthesis. Researchers are exploring the use of engineered enzymes to produce specific isomers of alkylated cyclohexanes. This approach can lead to higher yields and purity while operating under mild reaction conditions. The use of enzymes could circumvent the need for harsh reagents and reduce the generation of hazardous waste.
Interdisciplinary Research Directions and Cross-Cutting Scientific Fields
The future of this compound research lies in its integration with other scientific disciplines. In materials science, it could be investigated as a component of novel polymers or liquid crystals. Its presence in natural products, such as black tea, suggests potential applications in food science and flavor chemistry. nih.gov Furthermore, its structural similarity to certain bioactive molecules could warrant investigation in medicinal chemistry and drug discovery. The study of its physical properties, such as viscosity and density, could be enhanced through a combination of molecular dynamics simulations and machine learning. escholarship.org
Q & A
Q. What are the recommended synthesis methods for (1-Propyldecyl)cyclohexane, and how can purity be ensured during laboratory-scale preparation?
- Methodological Answer : this compound can be synthesized via alkylation of cyclohexane with 1-propyldecyl halides using Friedel-Crafts catalysts (e.g., AlCl₃). Purification typically involves column chromatography with silica gel and elution using non-polar solvents (e.g., hexane). Purity is validated via gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . For reproducibility, ensure stoichiometric control of reactants and inert atmospheric conditions to prevent oxidation .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on cyclohexane ring protons (δ 1.0–2.0 ppm) and propyldecyl chain protons (δ 0.8–1.5 ppm). Compare with spectral libraries for branched alkanes .
- FT-IR : Identify C-H stretching (2850–2960 cm⁻¹) and cyclohexane ring vibrations (1450–1500 cm⁻¹).
- GC-MS : Use a non-polar column (e.g., DB-5) to separate isomers and quantify purity. Reference retention indices for similar alkanes (e.g., C11–C18 alkanes) .
Advanced Research Questions
Q. How can thermal stability and decomposition kinetics of this compound be assessed under extreme experimental conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) to measure thermal decomposition onset temperatures and calculate activation energy via the Kissinger method. For kinetic modeling, conduct isothermal experiments at varying temperatures (e.g., 150–300°C) and fit data to Arrhenius equations. Note that alkyl-substituted cyclohexanes often exhibit lower thermal stability than unsubstituted analogs due to steric strain .
Q. What strategies resolve contradictions in spectroscopic data when identifying impurities in this compound?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- GC-MS vs. NMR : Discrepancies in peak integration may indicate co-eluting impurities. Use 2D NMR (e.g., COSY) to distinguish overlapping signals.
- High-resolution MS (HRMS) : Confirm molecular ion ([M+H]⁺) accuracy to ±0.001 Da.
- Reference databases : Compare with PubChem or DSSTox entries for analogous cyclohexane derivatives .
Q. What safety protocols are critical for handling this compound in high-temperature or catalytic reactions?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks during reflux or distillation.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (observed in similar alkylcyclohexanes) .
- Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. First-aid measures align with cyclohexane derivatives: rinse eyes with water for 15 minutes and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
